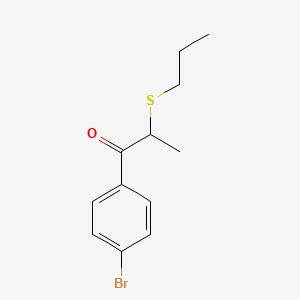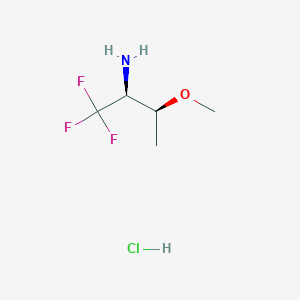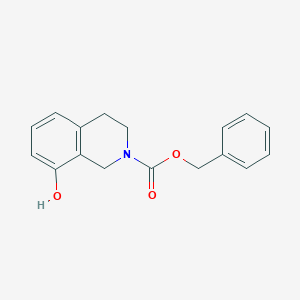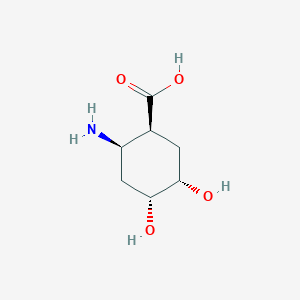![molecular formula C10H11NO B13508566 [(2-Isocyanoethoxy)methyl]benzene](/img/structure/B13508566.png)
[(2-Isocyanoethoxy)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Isocyanoethoxy)methyl]benzene is an organic compound characterized by the presence of an isocyano group attached to an ethoxy methyl chain, which is further connected to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Isocyanoethoxy)methyl]benzene typically involves the reaction of benzyl alcohol with 2-bromoethyl isocyanide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of benzyl alcohol is replaced by the isocyanoethoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
[(2-Isocyanoethoxy)methyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine, chlorine, or nitric acid are used under acidic conditions for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions include:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
[(2-Isocyanoethoxy)methyl]benzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [(2-Isocyanoethoxy)methyl]benzene involves its interaction with various molecular targets. The isocyano group can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with proteins or enzymes, leading to changes in their activity or function. The benzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
類似化合物との比較
[(2-Isocyanoethoxy)methyl]benzene can be compared with other similar compounds such as:
Benzyl isocyanide: Lacks the ethoxy group, making it less versatile in certain reactions.
Phenyl isocyanide: Similar structure but without the ethoxy methyl chain, leading to different reactivity and applications.
[(2-Isocyanoethoxy)methyl]toluene: Contains a methyl group on the benzene ring, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the isocyano group with the ethoxy methyl chain and benzene ring, providing a versatile platform for various chemical transformations and applications.
特性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
2-isocyanoethoxymethylbenzene |
InChI |
InChI=1S/C10H11NO/c1-11-7-8-12-9-10-5-3-2-4-6-10/h2-6H,7-9H2 |
InChIキー |
ANCZKGBUKAMHMT-UHFFFAOYSA-N |
正規SMILES |
[C-]#[N+]CCOCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13508519.png)

![Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate](/img/structure/B13508539.png)


![2-{1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidin-4-yl}acetonitrile](/img/structure/B13508564.png)
![(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride](/img/structure/B13508573.png)
![3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid](/img/structure/B13508593.png)
